molecular formula C10H14N2 B13603980 (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine

(1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B13603980
M. Wt: 162.23 g/mol
InChI Key: FCXMIVPNSRHIJP-UHFFFAOYSA-N
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Description

(1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylpyridin-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with a cyclopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the pyridine ring can yield piperidine derivatives.

    Substitution: The methyl group on the pyridine ring can be a site for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, it serves as a ligand for studying receptor-ligand interactions, especially in the context of neurotransmitter receptors.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

    (1-(4-Methylpyridin-3-YL)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-(4-Methylpyridin-3-YL)cyclopropyl)acetic acid: Contains an acetic acid moiety instead of a methanamine group.

Uniqueness: The presence of the methanamine group in (1-(4-Methylpyridin-3-YL)cyclopropyl)methanamine provides unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(4-methylpyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2/c1-8-2-5-12-6-9(8)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3

InChI Key

FCXMIVPNSRHIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2(CC2)CN

Origin of Product

United States

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